Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Description
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a β-keto ester featuring a 2-methoxy-4-methylphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and bioactive molecules.
Properties
IUPAC Name |
ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)7-12(10)16-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGBYDEBKTTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific diseases.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate with similar β-keto esters, emphasizing substituent effects on molecular properties and reactivity:
*Calculated molecular weight based on structure.
Biological Activity
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H16O4
- Molecular Weight : 236.27 g/mol
- IUPAC Name : this compound
The presence of the methoxy and methyl groups on the aromatic ring enhances its lipophilicity, which is crucial for biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
| Study | Findings |
|---|---|
| Demonstrated significant scavenging activity against free radicals. | |
| Showed potential in reducing lipid peroxidation in vitro. |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines.
| Study | Findings |
|---|---|
| Inhibition of TNF-alpha and IL-6 production in macrophages. | |
| Reduced inflammatory response in animal models of arthritis. |
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Antioxidant Activity :
A study investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a dose-dependent increase in scavenging activity, suggesting its potential as a natural antioxidant agent. -
Case Study on Anti-inflammatory Effects :
In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in paw swelling and serum levels of inflammatory markers, indicating its efficacy as an anti-inflammatory agent.
Preparation Methods
General Synthetic Strategies for β-Keto Esters
β-Keto esters like Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate are typically synthesized via:
- Claisen condensation : Reaction of ethyl acetate with a ketone or acid chloride in the presence of a strong base (e.g., sodium ethoxide).
- Acylation of enolates : Treatment of ethyl acetoacetate with an acylating agent (e.g., acetyl chloride) under basic conditions.
- Oxidative coupling : Cross-dehydrogenative coupling (CDC) methods, as seen in the synthesis of 3,3-disubstituted oxindoles, though this requires adaptation for non-heterocyclic targets.
Proposed Route for this compound
Based on the patent CN104016861A, which details esterification and addition reactions in tubular reactors, a plausible pathway involves:
Step 1: Synthesis of 2-Methoxy-4-methylacetophenone
- Friedel-Crafts acylation of 3-methoxy-5-methylphenol with acetyl chloride in the presence of AlCl₃.
Step 2: Formation of β-Keto Ester - Reaction of 2-methoxy-4-methylacetophenone with diethyl carbonate via base-catalyzed condensation (e.g., NaH or LDA).
Reaction Scheme:
$$
\text{2-Methoxy-4-methylacetophenone} + \text{Diethyl carbonate} \xrightarrow{\text{Base}} \text{this compound}
$$
Optimization Parameters from Analogous Systems
Key parameters from similar β-keto ester syntheses:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Prevents decarboxylation |
| Catalyst | Anion-exchange resin | Enhances selectivity |
| Molar Ratio | 1:1.2 (ketone:diethyl carbonate) | Minimizes side products |
| Reaction Time | 4–8 hours | Balances conversion and degradation |
Challenges and Mitigation
- Decarboxylation Risk : β-Keto esters are prone to decarboxylation at elevated temperatures. Use of low-temperature protocols (≤40°C) and non-polar solvents (e.g., toluene) is critical.
- Byproduct Formation : Excess diethyl carbonate can lead to dialkylation. Controlled stoichiometry and catalytic bases (e.g., K₂CO₃) improve selectivity.
Validation and Characterization
While specific data for this compound are absent in the provided sources, characterization of analogous esters typically includes:
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and ester methylene (δ 4.1–4.3 ppm).
- IR Spectroscopy : Strong C=O stretches near 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone).
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, and how are reaction conditions tailored?
The compound is typically synthesized via Claisen condensation between 2-methoxy-4-methylacetophenone and ethyl oxalate. Key steps include:
- Catalyst : Sodium ethoxide or LDA (Lithium Diisopropylamide) in anhydrous ethanol or THF.
- Temperature : Reflux conditions (70–80°C) for 6–12 hours.
- Workup : Acidification with dilute HCl followed by extraction with ethyl acetate. Optimization : Yield improvements (up to 40–52%) are achieved by controlling stoichiometry (1:1.2 ketone:ethyl oxalate) and moisture exclusion .
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Sodium ethoxide |
| Solvent | Anhydrous ethanol |
| Reaction Time | 8–10 hours |
Q. Which spectroscopic techniques are prioritized for structural characterization?
- NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- ¹³C NMR : Carbonyl signals at δ 190–200 ppm (ketone) and δ 165–170 ppm (ester).
Q. How is purity assessed, and what purification methods are recommended?
- Analytical Methods :
- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8–10 minutes.
- GC-MS : To detect volatile impurities (e.g., unreacted starting materials).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in nucleophilic acyl substitution reactions?
- DFT Calculations : Models like B3LYP/6-31G(d) simulate transition states for reactions with amines or hydrazines.
- Key Findings : Electron-withdrawing substituents on the phenyl ring increase electrophilicity of the β-ketoester carbonyl.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic attack sites (e.g., carbonyl carbons) .
Q. How to resolve contradictions in ¹H NMR data, such as unexpected splitting patterns?
- Steric Effects : Bulky substituents (e.g., 2-methoxy group) may restrict rotation, causing non-equivalent protons.
- Hydrogen Bonding : Intramolecular H-bonding between methoxy and carbonyl groups can shift proton signals.
- Validation : Use 2D NMR (COSY, HSQC) to assign coupling interactions and confirm assignments .
Q. What strategies mitigate by-product formation during Claisen condensation?
- Common By-Products : Self-condensation of ethyl oxalate or ketone dimerization.
- Mitigation :
- Stoichiometric Control : Excess ethyl oxalate (1.2 equivalents) suppresses ketone dimerization.
- Low-Temperature Addition : Gradual addition of ketone to the reaction mixture reduces exothermic side reactions.
- In Situ Monitoring : TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) tracks reaction progress .
Q. How is this compound utilized in heterocyclic synthesis?
- Cyclization Reactions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
